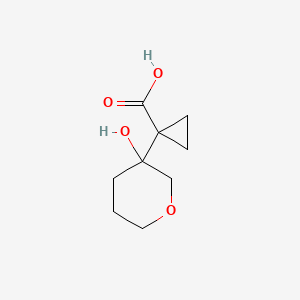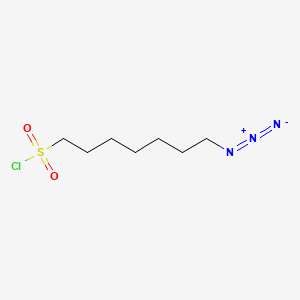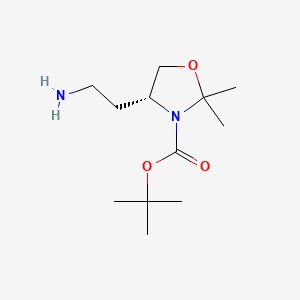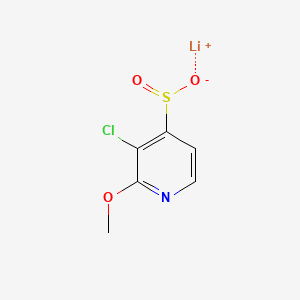
1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid, commonly referred to as 3-hydroxyoxan-3-yl-cyclopropane-1-carboxylic acid or 3-HOCA, is a cyclic organic acid that has recently been studied for its potential applications in scientific research. It is a member of the oxan-3-yl family of cyclic organic acids and is known for its unique properties that make it useful for a variety of laboratory experiments.
科学的研究の応用
3-HOCA has been studied for its potential applications in scientific research. It has been used as a model compound for studying the structure and function of other cyclic organic acids, such as oxan-3-yl. It has also been studied for its potential applications in drug delivery, as it is able to penetrate cell membranes more easily than other cyclic organic acids. Additionally, 3-HOCA has been studied for its potential applications in biotechnology, particularly in the production of enzymes and other proteins.
作用機序
The mechanism of action of 3-HOCA is not yet fully understood. However, it is believed to interact with cellular membranes and proteins in a manner similar to other cyclic organic acids. It is also believed to act as a proton donor, which may be responsible for its ability to penetrate cell membranes more easily than other cyclic organic acids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-HOCA are not yet fully understood. However, it has been shown to interact with proteins and cell membranes in a manner similar to other cyclic organic acids. Additionally, it has been shown to have an inhibitory effect on the activity of certain enzymes, such as cytochrome P450.
実験室実験の利点と制限
The advantages of using 3-HOCA in laboratory experiments include its ability to penetrate cell membranes more easily than other cyclic organic acids, its potential to act as a proton donor, and its ability to interact with proteins and cell membranes in a manner similar to other cyclic organic acids. The limitations of using 3-HOCA in laboratory experiments include its potential toxicity and its potential to interact with other compounds in unexpected ways.
将来の方向性
The potential future directions for 3-HOCA research include further study of its mechanism of action, its potential applications in drug delivery and biotechnology, its potential toxicity, and its potential interactions with other compounds. Additionally, further study of its biochemical and physiological effects is needed in order to gain a better understanding of its potential applications in scientific research.
合成法
3-HOCA can be synthesized in a variety of ways. One method involves the reaction of 1-bromo-3-hydroxyoxan-3-yl-cyclopropane-1-carboxylic acid with an alkali metal hydroxide in the presence of an inert solvent. This results in the formation of the desired product, 3-HOCA. Another method involves the reaction of 1-bromo-3-hydroxyoxan-3-yl-cyclopropane-1-carboxylic acid with an alkyl halide in the presence of an aqueous base. This reaction produces the desired product, 3-HOCA.
特性
IUPAC Name |
1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c10-7(11)8(3-4-8)9(12)2-1-5-13-6-9/h12H,1-6H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCHWKMBSOTENJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)(C2(CC2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)prop-2-enoic acid](/img/structure/B6605020.png)
![(3R,6R)-3-benzyl-6-[(1S)-1-hydroxyethyl]piperazine-2,5-dione](/img/structure/B6605022.png)
![(3R,6R)-3-benzyl-6-[(1R)-1-hydroxyethyl]piperazine-2,5-dione](/img/structure/B6605025.png)
![(3S,6R)-3-benzyl-6-[(1R)-1-hydroxyethyl]piperazine-2,5-dione](/img/structure/B6605031.png)
![tert-butyl N-({1-[(chlorosulfonyl)methyl]cyclobutyl}methyl)carbamate](/img/structure/B6605037.png)
![tert-butyl N-[(1s,4s)-4-[(fluorosulfonyl)methyl]cyclohexyl]carbamate, cis](/img/structure/B6605053.png)
![2-{1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]azetidin-3-yl}propanoic acid](/img/structure/B6605069.png)
![2-(4-{[(tert-butoxy)carbonyl]amino}-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)acetic acid](/img/structure/B6605076.png)

![lithium(1+) ion 2-[2-(3-bromopyridin-2-yl)-1,3-thiazol-4-yl]-2-methylpropanoate](/img/structure/B6605088.png)
![N-{2-[(6S)-6-(2-cyanopyrrolidine-1-carbonyl)-5-azaspiro[2.4]heptan-5-yl]-2-oxoethyl}-2,2,2-trifluoroacetamide](/img/structure/B6605096.png)

